molecular formula C18H22ClN3O2S B2411000 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034231-54-2

3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2411000
CAS No.: 2034231-54-2
M. Wt: 379.9
InChI Key: UWPILDMUFPMQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound is of increasing interest due to its active groups like pyridine and benzenesulfonyl. Its derivatives have been synthesized and characterized, showing potential as candidate compounds for drug development, particularly as HIV-1 infection prevention agents (Cheng De-ju, 2015).

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant antimicrobial activity. For example, N-pyridin-3-yl-benzenesulfonamide, a related compound, shows great antimicrobial activity against various bacteria strains (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Use in Electrochemical Synthesis

This compound plays a role in the electrochemical synthesis of metal complexes. For example, electrochemical oxidation of certain metals in the presence of related compounds has been used to prepare complex structures (Mari´a L. Dura´n et al., 1997).

Photophysicochemical Properties

Derivatives of this compound have been explored for their photophysical and photochemical properties. This research is particularly relevant in the context of photocatalytic applications (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).

Potential in Corrosion Inhibition

Piperidine derivatives of this compound have been studied for their potential as corrosion inhibitors for metals like iron. This research involves quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).

Properties

IUPAC Name

3-chloro-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-14-17(19)3-2-4-18(14)25(23,24)21-13-15-7-11-22(12-8-15)16-5-9-20-10-6-16/h2-6,9-10,15,21H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPILDMUFPMQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.